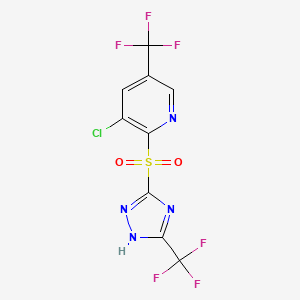

3-chloro-5-(trifluoromethyl)-2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)sulfonyl)pyridine

Description

Properties

IUPAC Name |

3-chloro-5-(trifluoromethyl)-2-[[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]sulfonyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3ClF6N4O2S/c10-4-1-3(8(11,12)13)2-17-5(4)23(21,22)7-18-6(19-20-7)9(14,15)16/h1-2H,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDCVKRAHYQFKJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)S(=O)(=O)C2=NNC(=N2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3ClF6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-chloro-5-(trifluoromethyl)-2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)sulfonyl)pyridine is a member of the pyridine family, known for its diverse biological activities. This article aims to review the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 377.69 g/mol. Its structure includes a pyridine ring substituted with trifluoromethyl and sulfonyl groups, which are critical for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various microbial strains:

| Microbial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 4 - 8 | |

| Mycobacterium abscessus | 4 - 8 | |

| Mycobacterium smegmatis | 4 - 8 | |

| C. albicans | < 0.05 - 0.1 |

The compound exhibits significant activity against multidrug-resistant strains, indicating its potential as a therapeutic agent in treating resistant infections.

Structure-Activity Relationships (SAR)

The presence of the trifluoromethyl group and the sulfonyl moiety is crucial for enhancing the lipophilicity and overall biological activity of the compound. Studies suggest that modifications to these functional groups can lead to improved potency against specific pathogens. For instance, derivatives with varying substitutions on the pyridine ring have shown altered activity profiles, emphasizing the importance of SAR in drug design .

Case Studies

A recent study evaluated the pharmacokinetic properties of a related pyridine derivative in vivo using Sprague-Dawley rats. The results indicated favorable absorption and distribution characteristics, suggesting that modifications to enhance bioavailability could be beneficial for therapeutic applications .

Another investigation focused on the antifungal activity of similar compounds against Candida species, where derivatives demonstrated potent effects with MIC values significantly lower than standard antifungal agents like Fluconazole .

Comparison with Similar Compounds

3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)-1H-1,2,4-triazol-5-amine

- Molecular Formula: Not explicitly provided in evidence, but inferred as C₉H₅ClF₅N₅ (approximate).

- Key Features :

- Retains the pyridine core with Cl and -CF₃ substituents.

- Replaces the sulfonyl-triazole group with a difluoromethyl (-CHF₂) linker to a triazol-5-amine.

- The difluoromethyl linker may enhance lipophilicity, improving membrane permeability in biological systems .

3-Chloro-2-[(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1,2,4-thiadiazol-5-yl)sulfanyl]-5-(trifluoromethyl)pyridine (CAS: 338770-07-3)

- Molecular Formula : Estimated as C₁₃H₅Cl₂F₆N₄S₃ (exact weight unspecified).

- Key Features :

- Contains two pyridine rings connected via a 1,2,4-thiadiazole linker with sulfanyl (-S-) groups.

- Replaces the triazole-sulfonyl group with a thiadiazole-sulfanyl system.

- Implications :

Structural and Functional Comparison Table

| Property | Main Compound | Compound 2.1.1 | Compound 2.1.2 |

|---|---|---|---|

| Core Structure | Pyridine + 1,2,4-triazole | Pyridine + modified triazole | Bipyridine + thiadiazole |

| Linker Group | Sulfonyl (-SO₂-) | Difluoromethyl (-CHF₂-) | Sulfanyl (-S-) |

| Electron Effects | Strongly electron-withdrawing | Moderate electron-withdrawing | Weakly electron-withdrawing |

| Heterocycle | 1,2,4-Triazole (3N) | 1,2,4-Triazole (3N) | 1,2,4-Thiadiazole (2N, 2S) |

| Molecular Weight | 380.66 g/mol | ~350–360 g/mol (estimated) | ~500–550 g/mol (estimated) |

| Stability | High (sulfonyl resists oxidation) | Moderate | Low (sulfanyl prone to oxidation) |

Research Implications

Bioactivity : The main compound’s sulfonyl-triazole system is likely optimized for target binding in enzyme inhibition, whereas thiadiazole-based analogs (e.g., CAS 338770-07-3) may prioritize metal coordination .

Synthetic Accessibility : Sulfonyl linkages often require harsh oxidation conditions, while sulfanyl groups can be introduced via nucleophilic substitution under milder conditions .

Physicochemical Properties : The trifluoromethyl groups in all compounds enhance lipophilicity, but the main compound’s higher molecular weight may limit bioavailability compared to smaller analogs like Compound 2.1.1 .

Preparation Methods

While the preparation of the 3-chloro-2-cyano-5-trifluoromethylpyridine intermediate is well-documented, the subsequent introduction of the sulfonyl-linked 1,2,4-triazole group typically involves sulfonylation reactions and coupling with triazole derivatives, which require separate optimization depending on the desired final compound. These steps are beyond the scope of this article but rely heavily on the purity and availability of the intermediate described.

Summary Table of Key Parameters

| Step | Reagents & Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Salt formation | 3-chloro-2-R-base-5-trifluoromethylpyridine + activator | Acetone, butanone, methanol | Reflux (4–6 h) | 4–6 hours | N/A | Vacuum drying at 40–50°C |

| Cyanation | Organic salt + cyanide source + acidification | Dichloromethane + water | 0–80°C | 2–3 hours | 85–89 | pH adjusted to 2–4 then washed to neutral |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-chloro-5-(trifluoromethyl)-2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)sulfonyl)pyridine?

- Methodological Answer : The compound’s synthesis involves sequential functionalization of the pyridine and triazole cores. A plausible route includes:

Pyridine Core Formation : Start with halogenation of 5-(trifluoromethyl)pyridine derivatives (e.g., 3-chloro-5-(trifluoromethyl)pyridine) using chlorinating agents like POCl₃ .

Triazole Sulfonation : Introduce the sulfonyl group to the 1H-1,2,4-triazole via sulfonation with chlorosulfonic acid or SO₃ under controlled conditions .

Coupling Reaction : Use Suzuki-Miyaura cross-coupling or nucleophilic substitution to link the sulfonated triazole to the pyridine core .

Key Validation: Monitor intermediates via LC-MS and confirm regioselectivity using ¹⁹F NMR .

Q. How can the structure of this compound be characterized to confirm regiochemistry and purity?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H, ¹³C, and ¹⁹F NMR to resolve trifluoromethyl groups and sulfonyl linkages. The ¹⁹F NMR chemical shifts for CF₃ groups typically appear at δ -60 to -70 ppm .

- Mass Spectrometry : High-resolution MS (HRMS-ESI or EI) confirms molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Resolve ambiguous regiochemistry by growing single crystals in polar aprotic solvents (e.g., DMSO/EtOH mixtures) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonyl-triazole moiety in nucleophilic substitution reactions?

- Methodological Answer :

- The sulfonyl group activates the triazole ring toward nucleophilic attack by withdrawing electron density. Computational studies (DFT) can map the electron-deficient regions of the triazole-sulfonyl group, predicting sites for nucleophilic substitution .

- Experimental Validation : Perform kinetic studies using amines (e.g., benzylamine) as nucleophiles in DMF at varying temperatures. Monitor reaction progress via HPLC and correlate with calculated activation energies .

Q. How can contradictory data on the compound’s stability under acidic/basic conditions be resolved?

- Methodological Answer :

- Controlled Stability Studies :

Acidic Conditions : Expose the compound to HCl (0.1–1 M) in THF/H₂O at 25–60°C. Track degradation via TLC and identify byproducts (e.g., desulfonated triazole) using GC-MS .

Basic Conditions : Test in NaOH (pH 10–12) and monitor hydrolysis of the sulfonyl group using ¹⁹F NMR .

- Key Insight : Trifluoromethyl groups enhance hydrolytic stability, but the sulfonyl bridge is susceptible to nucleophilic cleavage in strong bases .

Q. What computational tools are suitable for predicting the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with enzymes (e.g., cytochrome P450) based on the compound’s electrostatic surface potential .

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the sulfonyl-triazole group in aqueous and lipid bilayer environments .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the coupling of the triazole-sulfonyl and pyridine subunits?

- Critical Factors :

- Catalyst Selection : Pd(PPh₃)₄ vs. Pd(OAc)₂ may alter reaction efficiency due to ligand steric effects. Optimize catalyst loading (1–5 mol%) and base (K₂CO₃ vs. Cs₂CO₃) .

- Solvent Polarity : High-polarity solvents (DMF, DMSO) favor SNAr mechanisms but may deactivate palladium catalysts. Use mixed solvents (e.g., THF/H₂O) to balance reactivity .

Experimental Design Recommendations

Q. How to design a scalable synthesis protocol while minimizing hazardous intermediates?

- Stepwise Strategy :

Replace POCl₃ with safer chlorinating agents (e.g., PCl₅ in toluene) for pyridine halogenation .

Use flow chemistry for sulfonation to control exothermic reactions and improve yield .

Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.